Cas no 2648972-72-7 ((3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone)
(3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- Sulfamoyl chloride, N-[(3-bromophenyl)methyloxido-λ4-sulfanylidene]-
- EN300-298245
- 2648972-72-7
- (3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
-
- MDL: MFCD30180981
- Inchi: 1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3
- InChI Key: DCYVAORKXKYXQB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)S(C)(=NS(=O)(=O)Cl)=O
Computed Properties
- Exact Mass: 330.87393g/mol
- Monoisotopic Mass: 330.87393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80.3Ų
Experimental Properties
- Density: 1.78±0.1 g/cm3(Predicted)
- Boiling Point: 451.3±47.0 °C(Predicted)
(3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-298245-1g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 1g |
$971.0 | 2023-09-06 | |
| Enamine | EN300-298245-5g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 5g |
$2816.0 | 2023-09-06 | |
| Enamine | EN300-298245-10g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 10g |
$4176.0 | 2023-09-06 | |
| Enamine | EN300-298245-0.05g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 0.05g |
$226.0 | 2023-09-06 | |
| Enamine | EN300-298245-0.1g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 0.1g |
$337.0 | 2023-09-06 | |
| Enamine | EN300-298245-0.25g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 0.25g |
$481.0 | 2023-09-06 | |
| Enamine | EN300-298245-0.5g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 0.5g |
$758.0 | 2023-09-06 | |
| Enamine | EN300-298245-1.0g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-298245-2.5g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 2.5g |
$1903.0 | 2023-09-06 | |
| Enamine | EN300-298245-5.0g |
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2648972-72-7 | 95% | 5.0g |
$2816.0 | 2023-02-28 |
(3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
In-Depth Analysis of (3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone (CAS No. 2648972-72-7): Properties, Applications, and Industry Trends
The compound (3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone (CAS No. 2648972-72-7) has garnered significant attention in recent years due to its unique chemical structure and versatile applications in specialized fields. This sulfone derivative features a 3-bromophenyl group and a chlorosulfonyl imino moiety, which contribute to its reactivity and functional utility. Researchers and industry professionals frequently search for "sulfone-based compounds" and "lambda6-sulfanone applications," reflecting growing interest in this chemical class for advanced material synthesis and pharmaceutical intermediates.
From a structural perspective, the presence of both bromine and chlorosulfonyl groups makes this compound particularly valuable for cross-coupling reactions, a topic trending in organic chemistry forums. The iminomethyl bridge in its architecture enables unique electronic properties that are currently being explored for "photoactive materials"—a hot search term in materials science communities. Recent studies suggest potential applications in organic electronics, where researchers are investigating its electron-withdrawing characteristics for "OLED development" and "conductive polymers."
The synthesis of 2648972-72-7 typically involves multi-step protocols that emphasize "atom economy"—a principle dominating green chemistry discussions. Analytical techniques like NMR spectroscopy (particularly 13C and 1H) and mass spectrometry are essential for characterizing this compound, as indicated by frequent searches for "sulfone characterization methods." Its stability under various conditions makes it suitable for "high-temperature reactions," another trending topic in process chemistry optimization.
In pharmaceutical research, the 3-bromophenyl moiety of this compound aligns with current explorations of "halogenated bioactive molecules." While not directly therapeutic, its structural features contribute to the development of "enzyme inhibitors" and "receptor modulators," as evidenced by numerous patent applications. The scientific community shows particular interest in its potential as a "building block" for complex molecules, reflected in the rising search volume for "specialty chemical intermediates."
Environmental considerations surrounding sulfone-containing compounds have prompted investigations into its "biodegradation pathways"—a subject gaining traction in ecological chemistry circles. Regulatory-compliant handling procedures are emphasized in technical datasheets, addressing common queries about "chemical safety protocols." The compound's crystalline properties also spark discussions about "cocrystal engineering," an emerging field in materials design.
Industrial adoption of CAS 2648972-72-7 focuses on its role in "high-value chemical production," with manufacturers optimizing routes to enhance "process efficiency." Analytical challenges related to its detection—often searched as "sulfone quantification techniques"—are being addressed through advanced chromatographic methods. The compound's compatibility with "flow chemistry systems" positions it favorably for modern continuous manufacturing paradigms.
Future research directions may explore its utility in "energy storage materials" and "catalysis," two rapidly evolving sectors. The presence of multiple functional groups enables diverse "chemical modifications," making it a subject of "structure-activity relationship" studies. As synthetic methodologies advance, (3-bromophenyl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone continues to demonstrate potential across interdisciplinary applications, maintaining its relevance in contemporary chemical innovation.
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